[(1R,3S)-3-(Aminomethyl)cyclopentyl]methanamine
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Overview
Description
“[(1R,3S)-3-(Aminomethyl)cyclopentyl]methanamine” is a chemical compound with the CAS Number: 1354427-12-5 . It has a molecular weight of 128.22 . The IUPAC name for this compound is [(1R,3S)-3-(aminomethyl)cyclopentyl]methylamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H16N2/c8-4-6-1-2-7(3-6)5-9/h6-7H,1-5,8-9H2/t6-,7+ . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Structural Analysis and Synthesis
- The compound 1-[(1R,4aS,10aR)-7-isopropyl-1,2,3,4,4a,9,10,10a-octa-hydro-phenanthren-1-yl]-N-[(E)-2-pyridylmethyleneamino]methanamine, which includes a structure similar to “[(1R,3S)-3-(Aminomethyl)cyclopentyl]methanamine”, was synthesized, displaying specific conformations of cyclohexane rings and planar benzene and pyridine rings (Wu et al., 2009).
Synthesis and Characterization of Schiff Bases
- Novel Schiff bases of 3-aminomethyl pyridine, a compound related to “[(1R,3S)-3-(Aminomethyl)cyclopentyl]methanamine”, have been synthesized and characterized for potential anticonvulsant applications, showing significant seizure protection in various models (Pandey & Srivastava, 2011).
Biological Activity of Cyclopentylmethylamino Derivatives
- Compounds containing a 1-phenylcyclopentylmethylamino group, structurally similar to “[(1R,3S)-3-(Aminomethyl)cyclopentyl]methanamine”, were found to exhibit a broad spectrum of biological activities, including the synthesis of new derivatives for potential medicinal applications (Aghekyan et al., 2013).
Serotonin Receptor Biased Agonists
- Derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which have a core structure related to “[(1R,3S)-3-(Aminomethyl)cyclopentyl]methanamine”, were designed as biased agonists of serotonin 5-HT1A receptors, showing promising antidepressant-like activity and high selectivity in various assays (Sniecikowska et al., 2019).
Stereochemical Tolerance in Receptor Binding Sites
- Studies on 9-aminomethyl-9,10-dihydroanthracene (AMDA) analogs, related to “[(1R,3S)-3-(Aminomethyl)cyclopentyl]methanamine”, determined the steric tolerance associated with receptor binding sites, providing insights into the flexibility of these sites and implications for drug design (Shah et al., 2010).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H314 (Causes severe skin burns and eye damage) and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
[(1S,3R)-3-(aminomethyl)cyclopentyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c8-4-6-1-2-7(3-6)5-9/h6-7H,1-5,8-9H2/t6-,7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTALOEFRFXMCFB-KNVOCYPGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CN)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CN)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1354427-12-5 |
Source
|
Record name | rac-[(1R,3S)-3-(aminomethyl)cyclopentyl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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